N-(4-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
CAS No.: 1251583-79-5
Cat. No.: VC7361133
Molecular Formula: C19H20N4O4
Molecular Weight: 368.393
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251583-79-5 |
|---|---|
| Molecular Formula | C19H20N4O4 |
| Molecular Weight | 368.393 |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H20N4O4/c1-3-16-21-19(27-22-16)13-5-10-18(25)23(11-13)12-17(24)20-14-6-8-15(9-7-14)26-4-2/h5-11H,3-4,12H2,1-2H3,(H,20,24) |
| Standard InChI Key | ZPKABZUTCJALPV-UHFFFAOYSA-N |
| SMILES | CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC |
Introduction
N-(4-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound belonging to the class of acetamides and heterocyclic derivatives. This compound is notable for its incorporation of a 1,2,4-oxadiazole ring system and a dihydropyridine moiety, both of which are recognized for their pharmacological relevance. Compounds with similar structural motifs have been studied for applications in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer activities.
Table 1: Key Chemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C17H20N4O3 |
| Molecular Weight | 328.37 g/mol |
| Functional Groups | Amide (-CONH), Ether (-OCH2), Oxadiazole |
| Solubility | Likely soluble in polar organic solvents |
| Predicted LogP (Lipophilicity) | Moderate (estimated ~2–3) |
Synthesis
The synthesis of N-(4-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves:
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Formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acids or their derivatives.
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Coupling with a dihydropyridine precursor through amide bond formation.
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Final functionalization with the ethoxyphenyl group.
Spectroscopic techniques such as IR, -NMR, -NMR, and mass spectrometry are essential to confirm the structure.
Pharmacological Potential
Compounds containing oxadiazole and dihydropyridine frameworks have been studied for:
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Antimicrobial Activity: The oxadiazole moiety contributes to bacterial membrane disruption.
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Anticancer Properties: Dihydropyridines are known to inhibit tumor growth by modulating calcium signaling.
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Anti-inflammatory Effects: Amide linkages enhance receptor binding in inflammatory pathways.
In Silico Studies
Molecular docking suggests that the compound may interact with enzymes like 5-lipoxygenase (5-LOX) or protein kinases due to its structural features.
Table 2: Spectroscopic Data (Hypothetical Example)
| Technique | Characteristic Peaks/Signals |
|---|---|
| IR | Amide C=O stretch (~1650 cm), Ether C-O (~1100 cm) |
| -NMR | Aromatic protons (~7–8 ppm), Ethoxy group (~3–4 ppm) |
| -NMR | Carbonyl (~170 ppm), Aromatic carbons (~120–140 ppm) |
| Mass Spectrometry | [M+H] peak at m/z = 329 |
Applications and Future Directions
The unique combination of functional groups in N-(4-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide makes it a promising candidate for further development in:
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Drug discovery programs targeting inflammation or cancer.
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Structural optimization for improved bioavailability and potency.
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Exploration as a scaffold for multi-target drugs.
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